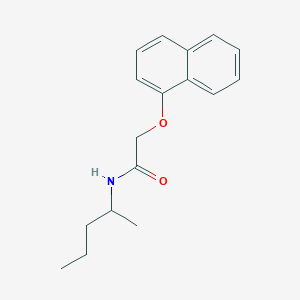
N-(1-methylbutyl)-2-(1-naphthyloxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-methylbutyl)-2-(1-naphthyloxy)acetamide is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as NBNA and is a member of the class of compounds known as anilides. NBNA has been shown to have a range of biochemical and physiological effects, making it an attractive target for researchers in various fields. In
Mecanismo De Acción
The mechanism of action of NBNA is not fully understood, but it is thought to involve the activation of GPR18. This receptor is coupled to G proteins, which are involved in intracellular signaling pathways. Upon activation, GPR18 may activate downstream signaling pathways that result in the observed biochemical and physiological effects of NBNA.
Biochemical and Physiological Effects
NBNA has been shown to have a range of biochemical and physiological effects. It has been shown to have analgesic properties, reducing pain in animal models of inflammatory and neuropathic pain. It has also been shown to have anti-inflammatory properties, reducing inflammation in animal models of colitis and arthritis. Additionally, NBNA has been shown to modulate immune function, reducing the proliferation of T cells and cytokine production.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using NBNA in lab experiments is its specificity for GPR18. This allows researchers to study the effects of GPR18 activation in a controlled manner. Additionally, NBNA is relatively easy to synthesize and purify, making it readily available for use in experiments.
One limitation of using NBNA in lab experiments is its potential toxicity. While NBNA has been shown to be relatively safe in animal models, its toxicity in humans is not fully understood. Additionally, the effects of NBNA on other G protein-coupled receptors are not well characterized, which may limit its utility in certain experiments.
Direcciones Futuras
There are several future directions for research on NBNA. One area of interest is the development of new therapeutics that target GPR18. NBNA may serve as a lead compound for the development of more potent and selective GPR18 agonists. Additionally, the effects of NBNA on other G protein-coupled receptors should be further characterized to better understand its mechanism of action. Finally, the potential toxicity of NBNA should be investigated further to determine its safety for use in humans.
Conclusion
In conclusion, N-(1-methylbutyl)-2-(1-naphthyloxy)acetamide is a unique chemical compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been shown to have a range of biochemical and physiological effects. While there are some limitations to its use in lab experiments, NBNA may serve as a useful tool for studying GPR18 signaling and developing new therapeutics. Further research is needed to fully understand the mechanism of action and potential applications of NBNA.
Métodos De Síntesis
The synthesis of NBNA involves the reaction of 1-naphthol and N-(1-methylbutyl)acetamide in the presence of a catalyst such as hydrochloric acid or sulfuric acid. The reaction occurs at room temperature and yields NBNA as a white solid. The purity of the compound can be increased by recrystallization using a suitable solvent.
Aplicaciones Científicas De Investigación
NBNA has been used in a variety of scientific research applications due to its unique properties. It has been shown to act as a ligand for the G protein-coupled receptor GPR18, which is expressed in various tissues including the brain, immune system, and gastrointestinal tract. This receptor has been implicated in a range of physiological processes, including pain modulation, inflammation, and immune response. NBNA has been shown to activate GPR18, leading to downstream signaling events that may be useful in the development of new therapeutics.
Propiedades
Fórmula molecular |
C17H21NO2 |
|---|---|
Peso molecular |
271.35 g/mol |
Nombre IUPAC |
2-naphthalen-1-yloxy-N-pentan-2-ylacetamide |
InChI |
InChI=1S/C17H21NO2/c1-3-7-13(2)18-17(19)12-20-16-11-6-9-14-8-4-5-10-15(14)16/h4-6,8-11,13H,3,7,12H2,1-2H3,(H,18,19) |
Clave InChI |
DSHNCMPKJSYQON-UHFFFAOYSA-N |
SMILES |
CCCC(C)NC(=O)COC1=CC=CC2=CC=CC=C21 |
SMILES canónico |
CCCC(C)NC(=O)COC1=CC=CC2=CC=CC=C21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 2-hydroxy-5-[(2-naphthalen-1-yloxyacetyl)amino]benzoate](/img/structure/B290563.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)
![N-[3-(1-hydroxyethyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B290567.png)
![Bis[4-(benzenesulfonyloxy)phenyl] Sulfide](/img/structure/B290571.png)
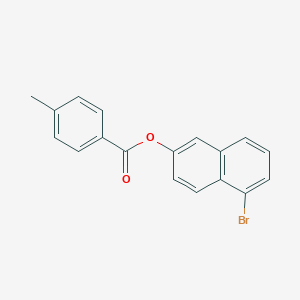
![4-[(4-Hydroxyphenyl)sulfanyl]phenyl 3,4,5-trimethoxybenzoate](/img/structure/B290576.png)
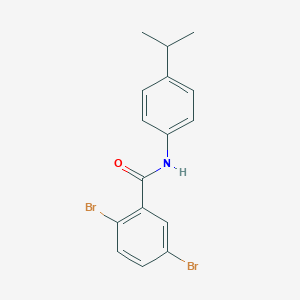



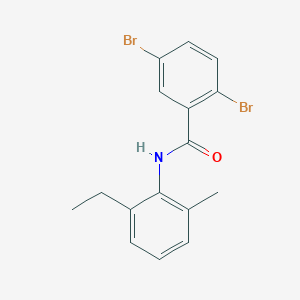
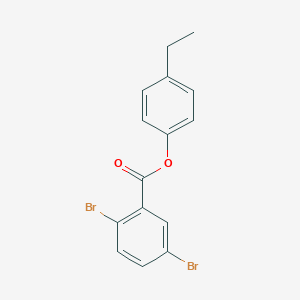
![Dimethyl 5-[(2,5-dibromobenzoyl)amino]isophthalate](/img/structure/B290585.png)